molecular formula C11H15N3O2 B2376165 1-[2-(Pyrazol-1-ylmethyl)morpholin-4-yl]prop-2-en-1-one CAS No. 2179724-31-1

1-[2-(Pyrazol-1-ylmethyl)morpholin-4-yl]prop-2-en-1-one

Cat. No.: B2376165
CAS No.: 2179724-31-1
M. Wt: 221.26
InChI Key: LJMDEAUSPZYXPE-UHFFFAOYSA-N
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Description

1-[2-(Pyrazol-1-ylmethyl)morpholin-4-yl]prop-2-en-1-one is a synthetic organic compound that features a unique combination of pyrazole and morpholine moieties

Preparation Methods

The synthesis of 1-[2-(Pyrazol-1-ylmethyl)morpholin-4-yl]prop-2-en-1-one typically involves multi-step organic reactions. One common synthetic route starts with the condensation of pyrazole with formaldehyde to form pyrazol-1-ylmethyl. This intermediate is then reacted with morpholine under controlled conditions to yield the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

1-[2-(Pyrazol-1-ylmethyl)morpholin-4-yl]prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrazole or morpholine moieties are replaced by other functional groups.

    Addition: The compound can undergo addition reactions with electrophiles or nucleophiles, leading to the formation of new derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[2-(Pyrazol-1-ylmethyl)morpholin-4-yl]prop-2-en-1-one has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is explored for its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[2-(Pyrazol-1-ylmethyl)morpholin-4-yl]prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-[2-(Pyrazol-1-ylmethyl)morpholin-4-yl]prop-2-en-1-one can be compared with other similar compounds, such as:

    2-(1-Methyl-1H-pyrazol-4-yl)morpholine: This compound shares the pyrazole and morpholine moieties but differs in the substitution pattern.

    Imidazole-containing compounds: These compounds have a similar heterocyclic structure and are used in various applications, including medicinal chemistry.

    Indole derivatives: Indole derivatives are another class of heterocyclic compounds with diverse biological activities.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-[2-(pyrazol-1-ylmethyl)morpholin-4-yl]prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2/c1-2-11(15)13-6-7-16-10(8-13)9-14-5-3-4-12-14/h2-5,10H,1,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJMDEAUSPZYXPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCOC(C1)CN2C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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